molecular formula C24H20ClN5O2S2 B2421896 7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-66-4

7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2421896
CAS RN: 893788-66-4
M. Wt: 510.03
InChI Key: BJDCDHALMWDNOL-UHFFFAOYSA-N
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Description

7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H20ClN5O2S2 and its molecular weight is 510.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research into triazoloquinazolines, including structures similar to 7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine, has focused on their synthesis and potential applications in medicinal chemistry and material science. These compounds are synthesized through various chemical reactions, showcasing their versatility and potential for functionalization. For example, Heras et al. (2003) reported the synthesis of triazolo[1,5-a]triazin-7-ones, demonstrating the chemical reactivity and potential for creating highly functionalized molecules for various applications (Heras, Font, Linden, & Villalgordo, 2003).

Pharmacological Significance

The pharmacological interest in triazoloquinazolines, including derivatives of the specified compound, stems from their diverse biological activities. Kim, Ji, and Jacobson (1996) explored derivatives of the triazoloquinazoline adenosine antagonist CGS15943, highlighting the compound's affinity for human A3 receptors. This suggests potential applications in developing drugs targeting these receptors for therapeutic benefits (Kim, Ji, & Jacobson, 1996).

Antimicrobial and Antihistaminic Activities

Several studies have investigated the antimicrobial and antihistaminic properties of triazoloquinazoline derivatives. For instance, Alagarsamy, Shankar, and Murugesan (2008) synthesized a new class of triazoloquinazolines with significant in vivo H(1)-antihistaminic activity, suggesting potential for developing new antihistamines (Alagarsamy, Shankar, & Murugesan, 2008). Moreover, Bektaş et al. (2007) explored the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, indicating the broad potential of triazoloquinazolines in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Potential in Material Science

The research extends beyond pharmacological applications, with studies exploring the potential of triazoloquinazoline derivatives in material science. For example, the synthesis of novel triazolo[1,5-a]triazin-7-ones by Heras et al. (2003) could imply uses in developing new materials with unique properties, such as light-emitting diodes (LEDs) or as components in organic semiconductors (Heras, Font, Linden, & Villalgordo, 2003).

properties

IUPAC Name

7-chloro-3-(4-ethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S2/c1-3-15-7-10-19(11-8-15)34(31,32)24-23-27-22(26-17-5-4-6-18(14-17)33-2)20-13-16(25)9-12-21(20)30(23)29-28-24/h4-14H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDCDHALMWDNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.